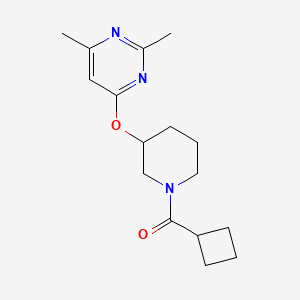
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound with significant potential in scientific research. Its versatile nature allows for various applications, including drug discovery and material synthesis, making it a valuable asset in advancing scientific knowledge and innovation.
准备方法
The synthesis of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
化学反应分析
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and materials, contributing to the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound is used in the production of advanced materials and chemicals, enhancing industrial processes and products.
作用机制
The mechanism of action of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
N-(piperidine-4-yl) benzamide compounds: These compounds have been investigated for their effects against cancer cells, showing increased cytotoxicity with the presence of halogen, carboxyl, nitro, or methyl groups on the ring.
4-(piperidin-1-yl)pyridine derivatives: These derivatives have shown strong factor IIa inhibition and good anticoagulant effects.
The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound in various fields of scientific research.
生物活性
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone, with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol. Its structure features a cyclobutyl group linked to a piperidine ring that is further substituted with a pyrimidine moiety, which is known for its biological significance.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The pyrimidine moiety can interact with enzymes involved in nucleotide metabolism, potentially inhibiting their activity and altering cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives containing pyrimidine structures can inhibit the proliferation of various cancer cell lines. A notable study reported that compounds with structural similarities demonstrated cytotoxic effects against human cancer cells such as A431 vulvar epidermal carcinoma cells .
Antimicrobial Properties
The compound's potential antimicrobial effects have also been explored:
- Antibacterial Activity : Compounds featuring piperidine and pyrimidine moieties have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound in relation to other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(piperidine-4-yl) benzamide | Halogen or carboxyl groups | Cytotoxicity against cancer cells |
| 4-(piperidin-1-yl)pyridine derivatives | Strong factor IIa inhibition | Anticoagulant effects |
| Cyclobutyl(3-(2,6-dimethylpyrimidin-4-yl)oxy)piperidin | Unique cyclobutyl and pyrimidine structure | Potential anticancer and antimicrobial activity |
Case Studies
Several case studies have illustrated the biological potential of related compounds:
- Pyrimidine Derivatives : A study evaluated a series of pyrimidine-containing compounds for their anticancer efficacy, revealing that specific substitutions enhanced their activity against various cancer cell lines .
- Antiviral Research : Investigations into the antiviral properties of similar compounds indicated that targeting nucleotide biosynthesis pathways could lead to effective treatments against viruses such as hepatitis E virus (HEV), showcasing the broader implications of pyrimidine derivatives in therapeutic contexts .
属性
IUPAC Name |
cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGVKIFKPIIRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














